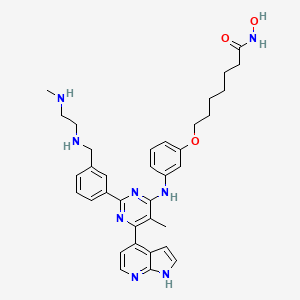

Carm1/hdac2-IN-1

Description

Overview of Epigenetic Mechanisms in Gene Regulation

Epigenetic regulation is primarily mediated through several interconnected mechanisms, including DNA methylation, histone modifications, and non-coding RNAs. frontiersin.org These modifications collectively shape the chromatin landscape, influencing the accessibility of DNA to the transcriptional machinery. nih.gov In cancer, these epigenetic patterns are often disrupted, leading to the inappropriate silencing of tumor suppressor genes or the activation of oncogenes. libretexts.orgamegroups.org This can involve changes in DNA methylation patterns at specific gene promoters and alterations in the covalent modifications of histone proteins. libretexts.orgjelsciences.com Unlike permanent genetic mutations, epigenetic alterations are potentially reversible, making the enzymes that control them attractive targets for therapeutic intervention. amegroups.org

Coactivator-Associated Arginine Methyltransferase 1 (CARM1) in Epigenomic Control

Coactivator-associated arginine methyltransferase 1 (CARM1), also known as Protein Arginine N-methyltransferase 4 (PRMT4), is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins. wikipedia.orgnih.gov This act of methylation is a critical post-translational modification that influences a wide array of cellular processes.

Structural and Functional Aspects of CARM1

CARM1 is a Type I PRMT, meaning it catalyzes both monomethylation and asymmetric dimethylation of arginine residues. acs.orgnih.gov The structure of CARM1 consists of a conserved catalytic core flanked by unique N-terminal and C-terminal domains. nih.govnih.govembopress.org The N-terminal region contains a domain that is crucial for substrate recognition and methylation. nih.gov The enzyme's main function is to transfer a methyl group from its donor, S-Adenosyl methionine (SAM), to the nitrogen atoms on the side chains of arginine residues within target proteins. wikipedia.org

Histone and Non-Histone Substrates of CARM1 Methylation

CARM1 has a diverse range of substrates, reflecting its involvement in numerous cellular pathways. Its activity is not limited to histones, underscoring its broad regulatory influence. nih.govembopress.org

Histone Substrates: CARM1 is well-known for methylating histone H3 at several arginine residues, including Arg2, Arg17, and Arg26. nih.govnih.govactivemotif.com The methylation of H3R17, in particular, is strongly associated with transcriptional activation. embopress.orgembopress.orgoup.com

Non-Histone Substrates: The list of non-histone proteins methylated by CARM1 is extensive and includes proteins involved in transcription, RNA processing, and DNA repair. nih.govresearchgate.net Key substrates include transcription factors and coactivators like p300/CBP, the p160 coactivator family, p53, and NF-κB. nih.govnih.govnih.gov Other important targets are the chromatin-remodeling factor BAF155 and RNA-binding proteins, which have implications for mRNA stability and splicing. wikipedia.orgnih.govoup.com

| Substrate Class | Specific Substrate | Function/Pathway Affected | Reference |

|---|---|---|---|

| Histones | Histone H3 (Arg17, Arg26, Arg2) | Transcriptional Activation, Chromatin Remodeling | nih.govnih.gov |

| Transcriptional Regulators | p300/CBP | Transcriptional Coactivation, Histone Acetylation | nih.govoup.com |

| p160 family (e.g., GRIP1) | Nuclear Receptor Coactivation | wikipedia.orgoup.com | |

| p53 | Tumor Suppression, Transcriptional Regulation | nih.govnih.gov | |

| NF-κB (p65 subunit) | Inflammation, Cell Survival | nih.govoup.com | |

| β-catenin | Wnt Signaling, Cell Proliferation | nih.govnih.gov | |

| Chromatin Remodelers | BAF155 (SMARCC1) | SWI/SNF Complex Function, Tumor Progression | wikipedia.orgacs.org |

| RNA-Binding Proteins | PABPC1 | mRNA Stability | nih.gov |

| Splicing Factors (e.g., U1C, SAP49) | pre-mRNA Splicing | nih.govoup.com |

Role of CARM1 in Transcriptional Coactivation and Diverse Cellular Processes

CARM1 functions as a crucial transcriptional coactivator for a variety of transcription factors. nih.gov It is often recruited to gene promoters by primary coactivators, such as the p160 family, where it enhances gene expression. wikipedia.orgembopress.org This coactivation is critical for nuclear hormone receptors (like estrogen and androgen receptors) and other key signaling pathways involving transcription factors such as NF-κB, p53, and β-catenin. nih.govoup.comaacrjournals.org Beyond transcription, CARM1's activity influences a spectrum of biological processes, including pre-mRNA splicing, cell cycle regulation, DNA damage repair, and autophagy. nih.govacs.orgresearchgate.net

CARM1 Dysregulation in Oncogenesis and Disease Progression

The expression and activity of CARM1 are frequently dysregulated in various cancers, including breast, prostate, colorectal, and liver cancer. acs.org Its role in cancer is complex, exhibiting both oncogenic and, in some contexts, tumor-suppressive functions. wikipedia.orgnih.gov High expression of CARM1 often correlates with poor prognosis in cancer patients. acs.org For instance, in breast cancer, CARM1 can facilitate cell migration and metastasis by methylating the chromatin remodeler BAF155. wikipedia.orgacs.org In colorectal cancer, it acts as a positive modulator of β-catenin activity, promoting oncogenic gene expression and cell growth. nih.govaacrjournals.org This makes CARM1 a compelling target for cancer therapy. nih.gov

Histone Deacetylase 2 (HDAC2) in Chromatin Dynamics

Histone Deacetylase 2 (HDAC2) is a member of the class I family of HDACs. spandidos-publications.com These enzymes counteract the activity of histone acetyltransferases (HATs). While HATs add acetyl groups to lysine (B10760008) residues on histones, leading to a more open chromatin structure and active transcription, HDACs remove them. The deacetylation of histones by enzymes like HDAC2 results in a more compacted chromatin state, which is generally associated with transcriptional repression. spandidos-publications.com

HDAC2 plays a crucial role in modulating chromatin structure and plasticity. aacrjournals.orgresearchgate.net Selective depletion of HDAC2 can lead to chromatin decondensation and has been shown to sensitize cancer cells to chemotherapy agents that target DNA. aacrjournals.org The enzyme is involved in the deacetylation of the N-terminal tails of histones H3 and H4, contributing to gene silencing. spandidos-publications.comresearchgate.net Dysregulation of HDAC2 is implicated in the development of various diseases, including cancer, where it can contribute to the repression of tumor suppressor genes. nih.gov

The development of dual-targeting inhibitors like Carm1/hdac2-IN-1 , also known as CH-1 , represents a novel therapeutic strategy. nih.gov By concurrently inhibiting both the methyltransferase activity of CARM1 and the deacetylase activity of HDAC2, such compounds can potentially exert a synergistic anti-cancer effect. Research has shown that CH-1 is a potent and balanced inhibitor of both enzymes, displaying strong anti-proliferative activity in prostate cancer cells. nih.govnih.gov

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| This compound (CH-1) | CARM1 | 3.71 ± 0.11 | nih.govnih.gov |

| HDAC2 | 4.07 ± 0.25 | nih.govnih.gov | |

| EZM2302 (Control) | CARM1 | 5.97 ± 0.61 | nih.gov |

| Vorinostat (B1683920) (Control) | HDAC2 | 9.53 ± 0.92 | nih.gov |

Classification and Enzymatic Activity of HDAC2

Histone Deacetylase 2 (HDAC2) is a member of the Class I family of histone deacetylases, which are zinc-dependent enzymes. caymanchem.comnih.gov These enzymes catalyze the removal of acetyl groups from the lysine residues on the N-terminal tails of core histones (H2A, H2B, H3, and H4). wikipedia.orguniprot.org This deacetylation process is a critical component of epigenetic regulation.

The enzymatic activity of HDAC2 is often dependent on its incorporation into large multi-protein complexes. caymanchem.comnih.gov While it exhibits low activity in isolation, its catalytic function is significantly enhanced when it is part of these complexes, such as the Sin3, NuRD, and CoREST complexes. caymanchem.comnih.gov These complexes play a crucial role in transcriptional repression.

Contribution of HDAC2 to Chromatin Remodeling and Gene Expression

By removing acetyl groups from histones, HDAC2 increases the positive charge of these proteins, leading to a tighter association with the negatively charged DNA. This results in a more condensed chromatin structure, known as heterochromatin, which is generally associated with transcriptional repression. haematologica.org This compaction restricts the access of transcription factors and RNA polymerase to the DNA, thereby silencing gene expression. spandidos-publications.com

HDAC2 is a component of several corepressor complexes that are instrumental in chromatin manipulation and the regulation of gene expression. caymanchem.comuniprot.org Through its role in these complexes, HDAC2 influences a wide array of cellular processes, including cell cycle progression and developmental events. uniprot.orgcancerindex.org

Pathological Significance of HDAC2 in Malignancies

The dysregulation of HDAC2 has been implicated in the development and progression of numerous cancers. caymanchem.com Overexpression of HDAC2 is a common feature in various solid and hematological tumors, including prostate, ovarian, gastric, breast, and liver cancers. oncotarget.comnih.govnih.gov

In many cancers, the increased activity of HDAC2 leads to the inappropriate silencing of tumor suppressor genes. nih.gov This can contribute to uncontrolled cell proliferation, migration, and invasion. nih.gov For instance, high levels of HDAC2 have been correlated with a poor prognosis in breast cancer and hepatocellular carcinoma. nih.gov In prostate cancer, the inhibition of HDAC2 is considered a rational therapeutic strategy to reverse detrimental epigenetic changes. nih.gov

| Cancer Type | Pathological Role of HDAC2 | Reference |

| Prostate Cancer | Aberrant expression is linked to oncogenic growth. | nih.gov |

| Breast Cancer | High levels are associated with aggressive subtypes and poor prognosis. | nih.gov |

| Hepatocellular Carcinoma | Overexpression is linked to poor patient survival. | nih.govaacrjournals.orgspandidos-publications.com |

| Gastric Cancer | Aberrant expression has been identified. | oncotarget.com |

| Ovarian Cancer | Aberrant expression has been identified. | oncotarget.com |

| Acute Myeloid Leukemia | Plays a specific role in leukemogenesis. | oncotarget.com |

Rationale for Dual CARM1/HDAC2 Inhibition in Cancer

The rationale for simultaneously targeting both CARM1 and HDAC2 stems from the potential for synergistic effects in modulating the epigenetic landscape of cancer cells.

Mechanistic Basis for Synergistic Epigenetic Modulation

CARM1 and HDAC2 are both key regulators of gene transcription, but they act through different, yet complementary, mechanisms. CARM1 is a protein arginine methyltransferase that primarily methylates histone H3 at arginine residues, a modification generally associated with transcriptional activation. nih.gov Conversely, HDAC2 removes acetyl groups, leading to transcriptional repression. wikipedia.org

The interplay between these two enzymes can be complex. For example, the activity of some transcriptional complexes can be influenced by both methylation and acetylation marks. It is believed that the concurrent inhibition of CARM1 and HDAC2 can lead to a more profound and sustained alteration of the epigenetic state in cancer cells than targeting either enzyme alone. nih.gov This dual approach can potentially reactivate a broader range of tumor suppressor genes and more effectively disrupt the oncogenic signaling pathways driving tumor growth. The synergistic interaction between different chromatin regulators, including HDAC2 and other modifying enzymes, has been observed to be a common mechanism in controlling gene transcription across various cancer types. nih.govresearchgate.net

Therapeutic Advantages of Integrated Dual-Targeting Strategies

Developing a single molecule that can inhibit two distinct targets offers several potential advantages over combination therapies using two separate drugs. A dual-targeting inhibitor can simplify treatment regimens and potentially reduce the risk of drug-drug interactions. nih.gov Furthermore, a single agent designed to hit two synergistic targets may lead to enhanced efficacy and could potentially overcome resistance mechanisms that might arise from targeting a single pathway. researchgate.net

The development of dual inhibitors like this compound represents a promising advancement in cancer therapy. nih.govnih.gov Preclinical studies have shown that this compound exhibits potent and balanced inhibitory activity against both CARM1 and HDAC2 at the nanomolar level. nih.govresearchgate.net For instance, in prostate cancer cell lines, this compound has demonstrated strong anti-proliferative activity. nih.govresearchgate.net

| Compound | Target(s) | IC50 (nM) | Significance | Reference |

| This compound (CH-1) | CARM1 | 3.71 | A promising dual inhibitor for cancer therapy, particularly prostate cancer. | medchemexpress.comnih.govresearchgate.net |

| HDAC2 | 4.07 |

The exploration of dual CARM1/HDAC2 inhibitors is still in its early stages, but the initial findings are encouraging. This strategy holds the potential to usher in a new class of epigenetic drugs with enhanced anti-tumor activity and a more favorable therapeutic profile.

Structure

2D Structure

Properties

Molecular Formula |

C35H42N8O3 |

|---|---|

Molecular Weight |

622.8 g/mol |

IUPAC Name |

N-hydroxy-7-[3-[[5-methyl-2-[3-[[2-(methylamino)ethylamino]methyl]phenyl]-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl]amino]phenoxy]heptanamide |

InChI |

InChI=1S/C35H42N8O3/c1-24-32(29-14-16-38-35-30(29)15-17-39-35)41-34(26-10-7-9-25(21-26)23-37-19-18-36-2)42-33(24)40-27-11-8-12-28(22-27)46-20-6-4-3-5-13-31(44)43-45/h7-12,14-17,21-22,36-37,45H,3-6,13,18-20,23H2,1-2H3,(H,38,39)(H,43,44)(H,40,41,42) |

InChI Key |

RGVCBFLWXVBFNB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(N=C1NC2=CC(=CC=C2)OCCCCCCC(=O)NO)C3=CC=CC(=C3)CNCCNC)C4=C5C=CNC5=NC=C4 |

Origin of Product |

United States |

Discovery and Preclinical Profiling of Carm1/hdac2 in 1

Identification through Structure-Based Virtual Screening Methodologies

Carm1/hdac2-IN-1 was identified from a chemical library through a multi-step, integrated virtual screening process. nih.govresearchgate.net This computational approach is a cost-effective and efficient strategy in modern drug discovery for identifying and optimizing lead compounds. nih.govfrontiersin.org The screening workflow was specifically designed to find compounds that could simultaneously bind to the active sites of both CARM1 and HDAC2. researchgate.nettandfonline.com This process led to the identification of seven promising compounds, with this compound (CH-1) emerging as the most potent candidate. researchgate.netnih.gov

The discovery process for this compound utilized a combination of ligand-based and structure-based design principles to ensure a high probability of identifying dual-target inhibitors. nih.govfrontiersin.org

Structure-Based Pharmacophore Modeling : A key step involved the construction of a pharmacophore model based on the crystal structure of CARM1 (PDB ID: 6ARJ). nih.govresearchgate.net This model defined essential chemical features required for binding, including hydrogen-bond donors, aromatic centers, and hydrophobic centroids. researchgate.netresearchgate.net The validity of this model was confirmed using the Güner–Henry (GH) scoring method. nih.govresearchgate.net

Molecular Docking : Following the pharmacophore screening, molecular docking studies were performed. This structure-based technique predicted the binding patterns of the candidate compounds within the active sites of both CARM1 (PDB ID: 6ARJ) and HDAC2 (PDB ID: 4LXZ). nih.govresearchgate.net The screening identified compounds with favorable binding energies for both proteins (< −11.3 kcal/mol for CARM1 and < −11.7 kcal/mol for HDAC2). researchgate.netresearchgate.net

Interaction Analysis : Detailed analysis of the docking results for this compound (CH-1) predicted key interactions, such as hydrogen bonds with residues like Glu266 and Glu257 in CARM1 and an ionic bond with the zinc ion in the active site of HDAC2. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations : To further validate the stability of the binding, MD simulations were conducted. These simulations confirmed that this compound could form a stable complex with the active pockets of both CARM1 and HDAC2. researchgate.netnih.govnih.gov

Biochemical Characterization of Enzymatic Inhibition

Following its computational identification, this compound was subjected to in vitro biochemical assays to determine its inhibitory activity against CARM1 and HDAC2. nih.gov The results confirmed that the compound is a highly potent, dual inhibitor with balanced activity against both targets. researchgate.netresearchgate.net

In enzymatic assays, this compound demonstrated potent inhibition of CARM1 at the nanomolar level. researchgate.net The measured half-maximal inhibitory concentration (IC50) value was determined to be 3.71 ± 0.11 nM. researchgate.netnih.govnih.gov

Similarly, the compound showed potent and balanced inhibitory activity against HDAC2. researchgate.netnih.gov The IC50 value for HDAC2 inhibition was found to be 4.07 ± 0.25 nM. researchgate.netnih.govnih.gov

| Target Enzyme | IC50 Value (nM) | Reference |

|---|---|---|

| CARM1 | 3.71 ± 0.11 | researchgate.netnih.gov |

| HDAC2 | 4.07 ± 0.25 | researchgate.netnih.gov |

Comparative Analysis with Single-Target Epigenetic Modulators

To contextualize the potency and dual-action nature of this compound, its activity was compared against established single-target epigenetic inhibitors. nih.gov The selective CARM1 inhibitor EZM2302 and the known HDAC inhibitor vorinostat (B1683920) were used as positive controls in the biochemical assays. nih.gov

This compound (CH-1) exhibited more potent inhibitory effects on both of its targets compared to the selective inhibitors. nih.gov Specifically, the IC50 of CH-1 for CARM1 (3.71 nM) was approximately 1.6 times lower than that of EZM2302 (5.97 nM). nih.gov For HDAC2, the IC50 of CH-1 (4.07 nM) was about 2.3 times lower than that of vorinostat (9.53 nM). nih.gov

Crucially, the single-target modulators displayed high selectivity; EZM2302 had no inhibitory effect on HDAC2, and vorinostat showed no activity against CARM1. nih.gov In contrast, this compound demonstrated excellent and well-balanced potency against both enzymes. researchgate.netnih.govnih.gov This dual inhibition profile suggests a potential for synergistic therapeutic benefits and a means to circumvent drug-drug interactions that might arise from combination therapies using two separate single-target drugs. nih.gov

| Compound | CARM1 IC50 (nM) | HDAC2 IC50 (nM) | Reference |

|---|---|---|---|

| This compound (CH-1) | 3.71 ± 0.11 | 4.07 ± 0.25 | nih.gov |

| EZM2302 (CARM1-selective) | 5.97 ± 0.61 | No Inhibition | nih.gov |

| Vorinostat (HDAC-selective) | No Inhibition | 9.53 ± 0.92 | nih.gov |

Molecular and Cellular Mechanisms of Action of Carm1/hdac2 in 1

Structural Basis of Dual Target Engagement

The dual inhibitory capability of Carm1/hdac2-IN-1 was elucidated through computational methods, including molecular docking and dynamics simulations, which predict the binding affinity and stability of the inhibitor within the active sites of its target proteins. nih.govnih.govresearchgate.net These studies were part of a structure-based virtual screening process used to identify potent dual inhibitors. researchgate.net

Molecular docking simulations were performed to predict the binding pattern of this compound within the active site of CARM1. nih.gov The process involved preparing the protein structure by removing water molecules, adding hydrogen atoms, and performing energy minimization. nih.gov The inhibitor was then docked into the active site, and the binding free energy was calculated to assess the strength of the interaction. nih.gov For CARM1, compounds with a binding energy of ≤ -11.3 kcal/mol were selected as potential hits. nih.govresearchgate.net Subsequent molecular dynamics (MD) simulations were conducted to confirm the stability of the inhibitor-protein complex, showing that this compound can bind stably within the active pocket of CARM1. nih.govnih.govresearchgate.nettandfonline.com

A similar computational approach was used to analyze the interaction between this compound and HDAC2. nih.gov The inhibitor was docked into the active site of HDAC2, with a binding energy threshold of ≤ -11.7 kcal/mol used as a filtering criterion for potent binders. nih.govresearchgate.net Molecular dynamics simulations further supported these findings, demonstrating that this compound forms a stable complex with the HDAC2 active pocket. nih.govnih.govresearchgate.net The hydroxamic acid group of the inhibitor is predicted to enter the HDAC2 active pocket and interact with the catalytic zinc ion, a characteristic interaction for many HDAC inhibitors. researchgate.netnih.gov

Docking studies have identified the specific amino acid residues that are crucial for the binding of this compound to both CARM1 and HDAC2. For CARM1, stable hydrogen bonds are formed with residues Glu266 and Tyr476. nih.gov In the case of HDAC2, the inhibitor's hydroxamic acid group forms an ionic bond with the essential zinc ion and hydrogen bonds with residues such as Asp181, Tyr308, and His146. researchgate.net These interactions ensure that the inhibitor is securely accommodated within the catalytic pockets of both enzymes. nih.govresearchgate.net

Table 1: Key Binding Residues for this compound

| Target Enzyme | Key Interacting Residues | Type of Interaction |

|---|---|---|

| CARM1 | Glu266, Tyr476, Glu257 | Hydrogen Bonds nih.gov |

| Phe474, Tyr261, Lys470 | General Binding nih.gov | |

| HDAC2 | Zinc (Zn²⁺) ion | Ionic Bond researchgate.net |

| Asp181, Tyr308, His146, Asn100 | Hydrogen Bonds researchgate.net | |

| Phe210, Phe155, Pro34 | General Binding researchgate.net |

Impact on CARM1-Mediated Methylation Pathways

As a potent inhibitor, this compound is designed to block the enzymatic activity of CARM1, a type I protein arginine methyltransferase that catalyzes the formation of monomethyl and asymmetric dimethylarginine on its substrates. nih.gov This inhibition directly affects the methylation status of both histone and non-histone proteins, which is central to its mechanism of action. nih.govplos.org

Table 2: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC₅₀ Value (nM) |

|---|---|

| CARM1 | 3.71 ± 0.11 nih.govnih.govresearchgate.net |

| HDAC2 | 4.07 ± 0.25 nih.govnih.govresearchgate.net |

CARM1 is the primary enzyme responsible for the asymmetric dimethylation of arginine 17 (H3R17me2a) and arginine 26 (H3R26me2a) on histone H3. plos.orgarigobio.comactivemotif.com These modifications, particularly H3R17 methylation, are linked to transcriptional activation. researchgate.net CARM1-mediated methylation of these sites facilitates transcription by preventing the binding of repressive complexes like NuRD and TIF1 family corepressors, thereby protecting histone acetylation. plos.org By potently inhibiting CARM1, this compound is expected to decrease the levels of H3R17me2a and H3R26me2a. This reduction in methylation would lead to the recruitment of corepressor complexes, a decrease in histone acetylation, and ultimately, the repression of gene transcription at CARM1 target genes. plos.org Kinetic studies have shown that CARM1 preferentially methylates H3R17 over H3R26. acs.org

Consequential Alterations in Gene Expression Profiles

The dual inhibition of Coactivator-Associated Arginine Methyltransferase 1 (CARM1) and Histone Deacetylase 2 (HDAC2) by the compound this compound, also identified as CH-1, results in significant changes to cellular gene expression landscapes. researchgate.netnih.govmedchemexpress.com Research has demonstrated that this compound possesses potent anti-proliferative activity against various cancer cell lines, including those related to prostate cancer, which is indicative of its ability to alter the expression of genes critical for cell growth and survival. researchgate.netnih.gov

The individual enzymes targeted by this inhibitor are known to regulate specific sets of genes. HDAC2 is involved in repressing p53 target genes; therefore, its inhibition can lead to the increased expression of genes such as p21, GADD45, and PUMA, which are involved in cell cycle arrest and apoptosis. nih.gov Concurrently, CARM1 is known to act as a transcriptional coactivator for a range of transcription factors and is essential for the expression of myogenic genes like Myf5 and Myog during muscle differentiation. researchgate.netoup.com Furthermore, recent studies have identified a cohort of cell cycle control genes that are co-activated by both CARM1 and the NuRD complex, which contains HDAC2. oup.comnih.gov The dual inhibitor, by targeting both enzymes, is expected to profoundly disrupt these and other oncogenic pathways that rely on the activities of either CARM1 or HDAC2. nih.govnih.gov

| Target Gene/Pathway | Regulating Enzyme(s) | Anticipated Effect of this compound | Functional Outcome |

|---|---|---|---|

| p53 target genes (e.g., p21, GADD45) | HDAC2 (repressor) | Increased expression | Cell cycle arrest, Apoptosis nih.gov |

| Cell Cycle Genes | CARM1 and NuRD (HDAC2) complex (co-activators) | Decreased expression | Inhibition of G1 to S phase transition, Reduced proliferation oup.comnih.gov |

| Myogenic genes (e.g., Myf5) | CARM1 (co-activator) | Decreased expression | Impaired myogenic differentiation researchgate.netoup.com |

Impact on HDAC2-Mediated Deacetylation Pathways

Histone deacetylation is a critical epigenetic modification that influences chromatin structure and gene expression. nih.gov HDACs, including HDAC2, function by removing acetyl groups from the lysine (B10760008) residues of histone tails. nih.govsigmaaldrich.com This process increases the net positive charge of the histones, strengthening their electrostatic interaction with the negatively charged DNA backbone. The result is a more condensed chromatin structure, known as heterochromatin, which is generally associated with transcriptional repression. sigmaaldrich.com

The inhibition of HDAC2 by this compound directly counteracts this process. By blocking the deacetylase activity of HDAC2, the compound leads to an accumulation of acetyl groups on histone tails, a state referred to as histone hyperacetylation. nih.gov For instance, inhibition of HDAC activity has been shown to increase acetylation at specific sites such as histone H3 lysine 9/14 (H3K9/14ac). nih.gov This neutralization of the lysine's positive charge weakens the histone-DNA interaction, resulting in a more relaxed and accessible chromatin conformation (euchromatin), which is permissive for transcription. sigmaaldrich.com

HDAC enzymes are frequently components of large multi-protein corepressor complexes that are recruited to specific gene promoters by transcription factors. sigmaaldrich.com The deacetylation of histones at these promoters is a key step in silencing gene expression. nih.gov

By inhibiting HDAC2, this compound prevents the removal of activating acetyl marks, thereby maintaining an open chromatin structure at target gene loci. nih.gov This accessible state facilitates the binding of transcriptional machinery, including RNA polymerase II and various transcription factors, to the promoter and enhancer regions of genes. medchemexpress.com Consequently, genes that are normally repressed by HDAC2-containing complexes are derepressed or activated. This mechanism is crucial for the compound's anti-cancer effects, as HDAC2 is often overexpressed in cancer cells where it represses tumor suppressor genes. nih.gov The induced expression of genes like the cell cycle inhibitor p21 following HDAC inhibition serves as a well-documented example of this transcriptional regulation. nih.gov

Convergent Epigenetic Remodeling by this compound

The simultaneous inhibition of CARM1 and HDAC2 by a single agent induces a complex and integrated remodeling of the epigenetic landscape. This dual action targets two distinct but interconnected pillars of epigenetic regulation: histone arginine methylation and histone lysine acetylation. Inhibition of HDAC2 promotes a broadly open chromatin architecture through histone hyperacetylation. nih.govsigmaaldrich.com Concurrently, inhibition of CARM1 prevents the asymmetric dimethylation of arginine residues on histone H3 (H3R17 and H3R26) and other proteins. nih.govplos.org

The integrated outcome is not merely additive but results from the disruption of the crosstalk between these two modification pathways. For example, one function of CARM1-mediated methylation is to facilitate the release of corepressor complexes, such as the NuRD complex (which includes HDAC1 and HDAC2), from chromatin. plos.orgnih.gov This action protects histone acetylation from being erased. plos.orgnih.gov In another context, CARM1 and the NuRD complex have been found to work cooperatively to activate a large set of cell cycle genes. oup.comnih.gov By inhibiting both enzymes, this compound disrupts these varied interactions, leading to a unique transcriptional output that potently affects specific cellular programs, such as cell cycle progression. nih.govoup.com The resulting transcriptional landscape is profoundly altered, contributing to the potent anti-proliferative effects observed in cancer models. nih.gov

The dual-targeting nature of this compound is designed to exploit synergistic vulnerabilities within cellular regulatory networks. Evidence points to a close functional relationship between CARM1 and HDAC2, where their activities are often coordinated to fine-tune gene expression.

One synergistic network involves the regulation of histone acetylation itself. Research indicates that CARM1-mediated H3R17/26 methylation can function to discharge the NuRD corepressor complex from chromatin, thereby preventing the deacetylation of histones by HDAC1/2. plos.orgnih.gov In this model, inhibiting CARM1 prevents the "release" signal, while inhibiting HDAC2 blocks the "eraser" activity directly. Targeting both provides a robust mechanism to maintain a hyperacetylated, transcriptionally active state at specific gene loci.

A second synergistic network has been identified in breast cancer, where both CARM1 and the NuRD complex (containing HDAC2) are recruited to the promoters of cell cycle genes and are required for their activation and for cell proliferation. oup.comnih.gov In this context, the enzymes are not antagonistic but are both part of an activation complex. A dual inhibitor that blocks both essential components of this complex would be expected to be more effective at shutting down this oncogenic pathway than an inhibitor of either enzyme alone. nih.govnih.gov This disruption of co-dependent activation complexes represents a powerful strategy for therapeutic intervention.

| Epigenetic Feature | Effect of CARM1 Inhibition | Effect of HDAC2 Inhibition | Convergent Outcome |

|---|---|---|---|

| Histone Acetylation (e.g., H3K9/14ac) | Indirectly protected by preventing NuRD binding plos.orgnih.gov | Directly increased by blocking removal nih.gov | Robust maintenance of hyperacetylation |

| Histone Arginine Methylation (e.g., H3R17me2a) | Directly decreased by blocking enzyme nih.gov | May be indirectly affected via crosstalk nih.gov | Blockade of CARM1-dependent signaling |

| Chromatin Structure | Context-dependent | Promotes open, euchromatic state sigmaaldrich.com | Altered accessibility at specific gene loci controlled by both enzymes |

| NuRD Complex Function | Disrupts methylation-dependent recruitment/release oup.complos.org | Inhibits deacetylase activity within the complex nih.gov | Comprehensive disruption of NuRD-mediated gene regulation |

Preclinical Efficacy and Biological Effects of Carm1/hdac2 in 1

In Vitro Anti-Cancer Activity

The compound CH-1 has demonstrated significant anti-proliferative activity across a panel of human prostate cancer cell lines. nih.gov Laboratory studies using an MTT assay determined the half-maximal inhibitory concentration (IC₅₀), a measure of a substance's potency in inhibiting a specific biological or biochemical function. The results indicated that CH-1 effectively inhibits the growth of DU145, RM-1, LAPC4, 22RV1, and PC-3 cells, with IC₅₀ values consistently below 1 µM. nih.gov The most potent effect was observed in the DU145 cell line, which showed an IC₅₀ value of 0.09 µM. nih.gov Furthermore, at a concentration of 1 µM, CH-1 achieved an inhibition rate of up to 97% on DU145 cells. nih.gov

Table 1: Anti-Proliferative Activity of CH-1 in Prostate Cancer Cell Lines

| Cell Line | IC₅₀ (µM) nih.gov |

|---|---|

| DU145 | 0.09 |

| RM-1 | 0.15 |

| LAPC4 | 0.21 |

| 22RV1 | 0.33 |

| PC-3 | 0.58 |

While direct experimental studies detailing the effects of CH-1 on cell cycle progression and apoptosis are not extensively documented in the available literature, the compound's known targets, CARM1 and HDAC2, are deeply involved in these cellular processes. Overexpression of CARM1 in prostate cancer is correlated with regulators of the cell cycle. nih.gov HDAC inhibitors as a class of therapeutic agents are known to induce cell growth arrest, often at the G1 or G2 phase of the cell cycle, and/or apoptosis in prostate cancer cells. mdpi.com This is frequently achieved by increasing the expression of cyclin-dependent kinase inhibitors like p21. nova.eduresearchgate.net Inhibition of HDACs can lead to the accumulation of acetylated histones, which in turn activates the transcription of genes that block tumor cell growth and promote programmed cell death (apoptosis). mdpi.comqub.ac.uk Therefore, by inhibiting HDAC2, CH-1 is hypothesized to exert similar effects, leading to cell cycle arrest and the induction of apoptosis in cancerous cells.

The specific impact of CH-1 on cancer cell migration and invasion has not been detailed in primary studies. However, the inhibition of its targets provides a strong rationale for its potential in this area. CARM1 overexpression is linked to regulators of the epithelial-mesenchymal transition (EMT), a key process in cancer cell migration and invasion. nih.gov Moreover, HDAC2 expression has been shown to promote cell migration and invasion abilities in cancer cells. nih.gov Studies have demonstrated that altering HDAC2 levels can modulate the invasive potential of cancer cells. nih.gov Other class I and II HDACs have also been implicated in promoting cell invasion and motility. johnshopkins.eduresearchgate.net By targeting both CARM1 and HDAC2, CH-1 is expected to interfere with these pathways, thereby reducing the migration and invasion capabilities of prostate cancer cells.

CH-1 was developed as a dual-targeting agent, and its inhibitory activity has been compared to single-target inhibitors. In in vitro inhibitory assays, CH-1 demonstrated a potent and balanced effect against both CARM1 and HDAC2, with IC₅₀ values in the low nanomolar range. nih.gov

Its performance was contrasted with EZM2302, a selective CARM1 inhibitor, and vorinostat (B1683920), a known HDAC inhibitor. EZM2302 effectively inhibited CARM1 but had no activity against HDAC2. Conversely, vorinostat inhibited HDAC2 but did not affect CARM1. CH-1, however, showed potent inhibition of both enzymes simultaneously, proving to be approximately 1.6 times more active against CARM1 than EZM2302 and 2.3 times more active against HDAC2 than vorinostat. nih.gov

Table 2: Comparative Inhibitory Activity of CH-1 and Reference Compounds

| Compound | Target | IC₅₀ (nM) nih.gov |

|---|---|---|

| CH-1 | CARM1 | 3.71 ± 0.11 |

| HDAC2 | 4.07 ± 0.25 | |

| EZM2302 | CARM1 | 5.97 ± 0.61 |

| HDAC2 | No Inhibition | |

| Vorinostat | CARM1 | No Inhibition |

| HDAC2 | 9.53 ± 0.92 |

In Vivo Anti-Tumor Efficacy in Xenograft Models

The anti-cancer activity of CH-1 was further validated in an in vivo setting using a xenograft tumor model. nih.govnova.eduaacrjournals.org In this model, human prostate cancer cells (DU145) were implanted into immunodeficient mice to grow as tumors. nih.gov The subsequent administration of CH-1 resulted in a significant, dose-dependent inhibition of tumor growth when compared to the control group that received a vehicle. nih.gov These findings confirm that the potent anti-proliferative effects observed in cell cultures translate to significant anti-tumor activity in a living organism. nih.gov

Modulation of Tumor Microenvironment Components

Information regarding the modulation of the tumor microenvironment by the dual CARM1/HDAC2 inhibitor, CH-1, has not been reported in available scientific studies. Research to date has primarily focused on its direct anti-proliferative effects on cancer cells.

Pharmacodynamic Biomarkers of Target Engagement and Response in Animal Models

There is currently no published data identifying specific pharmacodynamic biomarkers of target engagement and response for the dual CARM1/HDAC2 inhibitor, CH-1, in animal models. While in vivo studies have demonstrated its anti-tumor activity in a dose-dependent manner in prostate cancer xenograft models, the molecular markers used to confirm the compound's interaction with CARM1 and HDAC2 in tumor tissue, or to predict therapeutic response, have not been described. nih.gov

Structure Activity Relationship Sar and Medicinal Chemistry Aspects of Carm1/hdac2 in 1

Scaffold Design and Chemical Space Exploration

The initial phase in the discovery of Carm1/hdac2-IN-1 did not involve traditional scaffold design but rather an extensive exploration of chemical space using computational methods. The primary strategy was a structure-based virtual screening campaign designed to identify compounds capable of simultaneously targeting both CARM1 and HDAC2. nih.govtandfonline.com This approach leverages the known three-dimensional structures of the target proteins to find molecules that are predicted to bind with high affinity.

The process began with the construction of a pharmacophore model based on the crystal structure of CARM1 (PDB ID: 6ARJ). nih.gov A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target. This model for CARM1 was characterized by a distinct set of features deemed crucial for binding. researchgate.net

Table 1: Features of the CARM1-Based Pharmacophore Model researchgate.net

| Feature ID | Feature Type | Description |

| F1 | H-bond Donor | Represents a key hydrogen bond donating interaction with the protein. |

| F2 | Aromatic Center | Indicates a necessary aromatic ring for binding interactions. |

| F3 | Aromatic Center | A second aromatic feature contributing to ligand binding. |

| F4 | Hydrophobic Centroid | Defines a region where a hydrophobic group is required. |

This validated pharmacophore model was then used to screen a large database of compounds, effectively exploring a vast chemical space for molecules matching these essential criteria. nih.govresearchgate.net This computational filtering narrowed down the candidates from a large library to a more manageable number of potential hits, which were then subjected to further analysis. nih.gov

Optimization of Dual Inhibitory Potency and Selectivity

Following the initial pharmacophore-based screening for CARM1 binders, the strategy shifted to ensuring dual-target activity. The hit compounds were subjected to molecular docking studies against both CARM1 and HDAC2 to predict their binding affinity. nih.gov A combinatorial virtual screening workflow was employed where compounds were only selected if they demonstrated low predicted binding energies for both enzymes, specifically a CARM1-binding energy below -11.3 kcal/mol and an HDAC2-binding energy below -11.7 kcal/mol. researchgate.net

This dual-filter approach led to the identification of seven lead compounds, designated CH-1 through CH-7, for further biological evaluation. nih.gov The subsequent in vitro enzymatic assays confirmed that all seven compounds possessed potent dual inhibitory activities at the nanomolar level. nih.gov

The lead compound, CH-1 (this compound), emerged as the most potent and well-balanced dual inhibitor from this series. nih.gov It exhibited an IC₅₀ value of 3.71 ± 0.11 nM against CARM1 and 4.07 ± 0.25 nM against HDAC2. nih.gov This demonstrated a significant improvement in potency compared to established, selective inhibitors used as controls: EZM2302 (a CARM1 inhibitor) and vorinostat (B1683920) (an HDAC inhibitor), which were selective for their respective targets and showed no cross-inhibition. nih.gov

Table 2: In Vitro Inhibitory Activity of Identified Dual Inhibitors nih.gov

| Compound | CARM1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) |

| CH-1 | 3.71 ± 0.11 | 4.07 ± 0.25 |

| CH-2 | 4.29 ± 0.36 | 5.13 ± 0.41 |

| CH-3 | 6.15 ± 0.52 | 8.97 ± 0.76 |

| CH-4 | 7.33 ± 0.61 | 10.24 ± 0.95 |

| CH-5 | 8.01 ± 0.75 | 11.56 ± 1.03 |

| CH-6 | 9.42 ± 0.88 | 13.71 ± 1.28 |

| CH-7 | 10.58 ± 0.97 | 15.03 ± 1.42 |

| EZM2302 (Control) | 5.97 ± 0.61 | No Inhibition |

| Vorinostat (Control) | No Inhibition | 9.53 ± 0.92 |

Identification of Key Pharmacophoric Elements Critical for Dual Binding

Molecular docking and interaction analysis were crucial in elucidating the structural basis for the dual inhibitory activity of this compound and its analogues. These studies revealed the key pharmacophoric elements and specific molecular interactions that allow these compounds to be accommodated by the active sites of both CARM1 and HDAC2. nih.gov

For CARM1, the binding pattern was consistent across the series of identified inhibitors. The analysis highlighted that all seven compounds formed stable hydrogen bonds with the amino acid residues Glu266 and Tyr476. nih.gov Furthermore, the most potent compounds, including CH-1, formed an additional hydrogen bond with Glu257. nih.gov These interactions are critical for stabilizing the compound within the CARM1 active site and facilitating a precise fit. nih.gov

Table 3: Key Amino Acid Residue Interactions for Inhibitor Binding to CARM1 nih.gov

| Amino Acid Residue | Role in Binding |

| Glu266 | Forms a stable hydrogen bond with all identified inhibitors. |

| Tyr476 | Forms a stable hydrogen bond with all identified inhibitors. |

| Glu257 | Forms an additional hydrogen bond with the most potent inhibitors (CHs 1-5). |

| Phe474 | Essential for ligand-protein interactions. |

| Tyr261 | Plays an essential role in the binding of the compounds. |

| Lys470 | Contributes to the overall binding affinity. |

While the specific residue interactions for HDAC2 were not detailed to the same extent, the docking studies confirmed that the compounds could be completely accommodated by the binding pockets of both CARM1 and HDAC2. nih.gov This structural compatibility is the foundation of their dual-target profile, allowing a single molecule to effectively inhibit two distinct enzymes.

Strategies for Enhancing Cellular Efficacy and In Vivo Activity

The primary strategy for achieving potent cellular and in vivo activity was the identification of a lead compound with exceptional dual inhibitory potency at the enzymatic level. The high in vitro affinity of this compound (CH-1) translated directly into strong anti-proliferative effects in human prostate cancer cell lines. nih.govtandfonline.com In cellular assays, six of the seven identified compounds demonstrated an inhibition rate of over 85% in DU145 prostate cancer cells at a concentration of 1 µM. nih.gov The lead compound, CH-1, exhibited potent anti-proliferative activity across multiple prostate-related tumor cell lines with IC₅₀ values below 1 µM. nih.govtandfonline.com

To further validate the stability of the inhibitor-enzyme interactions, molecular dynamics (MD) simulations were performed. These simulations confirmed that CH-1 could bind stably within the active pockets of both CARM1 and HDAC2 over time, providing a theoretical basis for its sustained biological activity. nih.govtandfonline.com

The ultimate confirmation of the strategy's success came from in vivo studies. When evaluated in a DU145 xenograft mouse model, oral administration of this compound led to significant inhibition of tumor growth. nih.govtandfonline.com This demonstrated that the compound not only had potent cellular activity but also possessed favorable enough pharmacokinetic properties to be effective in a complex biological system, positioning it as a promising candidate for further preclinical development. nih.gov

Future Research Directions and Therapeutic Prospects

Exploration of Carm1/hdac2-IN-1 Efficacy in Other Cancer Subtypes

While initial research has focused on prostate cancer, the foundational roles of CARM1 and HDAC2 in various cancers suggest that the therapeutic window of this compound could be much broader. nih.govnih.gov CARM1 is known to be overexpressed in a variety of malignancies, including breast, ovarian, pancreatic, and non-small cell lung cancer, where it influences oncogenic pathways. nih.govnih.gov Similarly, HDAC2 is implicated in the progression of numerous cancers. oaepublish.com

Therefore, a critical next step is to systematically evaluate the efficacy of this compound across a diverse panel of cancer cell lines and corresponding xenograft models. This research should aim to identify specific cancer subtypes that are particularly sensitive to dual CARM1/HDAC2 inhibition. Such studies could reveal new therapeutic opportunities for cancers that currently have limited treatment options. For instance, given CARM1's role in breast cancer development and the involvement of HDACs in resistance mechanisms, investigating this compound in different breast cancer subtypes is a logical and promising direction. oup.com

Investigation of Resistance Mechanisms to Dual Epigenetic Inhibition

The development of drug resistance is a major hurdle in cancer therapy. tandfonline.com Understanding the potential mechanisms by which cancer cells might develop resistance to this compound is crucial for its long-term clinical success. Research should focus on identifying the molecular changes that occur in cancer cells upon prolonged exposure to the inhibitor. This could involve studying alterations in the expression or function of CARM1 and HDAC2, the activation of compensatory signaling pathways, or changes in drug efflux pump activity. oaepublish.com

Investigating the epigenetic reprogramming that may contribute to resistance is also vital. tandfonline.com By understanding these resistance mechanisms, it may be possible to devise strategies to overcome or even prevent their emergence, for example, through combination therapies that target these escape pathways.

Potential for Combination Strategies with Existing Anti-Cancer Therapies

Combining dual epigenetic inhibitors like this compound with existing anti-cancer therapies holds significant promise for enhancing therapeutic efficacy and overcoming drug resistance. researchgate.netresearchgate.net Epigenetic drugs can sensitize cancer cells to conventional chemotherapies and targeted agents by altering chromatin accessibility and gene expression profiles. nih.gov

Future studies should explore the synergistic effects of this compound with a range of treatments, including:

Chemotherapy: Combining with standard chemotherapeutic agents could lead to enhanced tumor cell killing and allow for lower, less toxic doses of chemotherapy. researchgate.net

Targeted Therapies: For cancers driven by specific oncogenes, combining this compound with targeted inhibitors could create a powerful multi-pronged attack. For example, in hormone-dependent cancers, combining this dual inhibitor with endocrine therapies could be a valuable strategy. nih.gov

Immunotherapy: Epigenetic modulation can enhance the immunogenicity of tumor cells, making them more susceptible to immune checkpoint inhibitors. wjbphs.com Investigating the combination of this compound with immunotherapies could unlock new avenues in cancer treatment.

Development of Novel Preclinical Models for Comprehensive Evaluation

To accurately predict the clinical potential of this compound, it is essential to move beyond traditional two-dimensional cell cultures and simple xenograft models. The development and utilization of more sophisticated preclinical models are critical for a comprehensive evaluation. These models can provide a more realistic representation of the complex tumor microenvironment and its influence on drug response.

Novel preclinical models that should be employed include:

Patient-Derived Xenografts (PDXs): These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, better retain the heterogeneity and molecular characteristics of the original tumor.

Organoid Cultures: Three-dimensional organoid models derived from patient tumors can mimic the architecture and function of the original tissue, offering a powerful platform for in vitro drug screening and mechanistic studies.

Genetically Engineered Mouse Models (GEMMs): These models, which are engineered to develop specific types of cancer, can provide valuable insights into the efficacy and potential toxicities of this compound in a more physiologically relevant setting.

The use of such advanced models will facilitate a more robust assessment of the inhibitor's efficacy and help to identify predictive biomarkers of response. aacrjournals.org

Comprehensive Epigenomic and Transcriptomic Profiling in Response to this compound

To fully understand the mechanism of action of this compound, comprehensive epigenomic and transcriptomic profiling of cancer cells before and after treatment is necessary. nih.gov This will provide a detailed picture of the molecular changes induced by the dual inhibitor.

Key analyses should include:

Transcriptome analysis (RNA-seq): This will identify the genes and signaling pathways that are up- or down-regulated in response to treatment, providing insights into the drug's functional effects. researchgate.net

Epigenomic analysis (ChIP-seq, ATAC-seq): These techniques can map the changes in histone modifications and chromatin accessibility across the genome, revealing the direct epigenetic consequences of CARM1 and HDAC2 inhibition.

By integrating these multi-omics datasets, researchers can build a comprehensive model of how this compound exerts its anti-cancer effects. This knowledge is crucial for optimizing its therapeutic use and for the development of next-generation dual epigenetic inhibitors.

Challenges and Opportunities in Dual Epigenetic Inhibitor Development

The development of dual epigenetic inhibitors like this compound presents both significant challenges and exciting opportunities. oncology-central.com One of the primary challenges is achieving a balanced inhibition of both targets to maximize synergistic effects while minimizing off-target toxicities. nih.gov The intricate crosstalk between different epigenetic modifications adds another layer of complexity. researchgate.net

Q & A

Q. What experimental approaches are recommended to validate the dual inhibitory activity of CARM1/HDAC2-IN-1?

To confirm dual inhibition, researchers should employ in vitro enzymatic assays for both CARM1 and HDAC2. For CARM1, use methyltransferase activity assays with histone H3 or synthetic substrates, measuring S-adenosylmethionine (SAM) consumption or methyl group transfer . For HDAC2, fluorometric or colorimetric assays (e.g., using acetylated lysine substrates like Boc-Lys(Ac)-AMC) are appropriate. Include positive controls (e.g., known inhibitors like TP-064 for CARM1 and TMP195 for HDAC2) and validate results with orthogonal methods such as Western blotting for histone H3R17me2a (CARM1 activity) or acetylated α-tubulin (HDAC2 activity) . Dose-response curves (IC50 calculations) and statistical validation (e.g., triplicate replicates with error analysis) are critical for reproducibility .

Q. How can researchers ensure the selectivity of this compound against related epigenetic targets?

Perform selectivity profiling using panels of closely related enzymes (e.g., other HDAC isoforms or arginine methyltransferases like PRMTs). Competitive binding assays (e.g., thermal shift assays or SPR) and structural modeling (docking studies) can identify off-target interactions . For example, compare inhibitory potency (IC50) against HDAC1, HDAC3, and CARM2 to rule out cross-reactivity. Data should be analyzed using one-way ANOVA with post-hoc tests to confirm statistical significance in selectivity differences .

Q. What cellular models are suitable for studying the functional effects of this compound?

Use cancer cell lines with documented dependencies on CARM1 (e.g., prostate cancer models) or HDAC2 (e.g., hematological malignancies). Conduct dose-dependent proliferation assays (MTT/CellTiter-Glo) and monitor epigenetic markers via ChIP-seq (H3R17me2a for CARM1 inhibition) or RNA-seq (to assess gene expression changes linked to HDAC2 activity) . Include rescue experiments with wild-type vs. CARM1/HDAC2 knockout cells to confirm on-target effects .

Advanced Research Questions

Q. How should researchers resolve contradictory data on this compound’s potency across different experimental systems?

Contradictions may arise from variations in assay conditions (e.g., substrate concentrations, buffer pH) or cellular context (e.g., differential expression of co-regulators like CBP/p300 ). Address these by:

- Standardizing assay protocols (e.g., SAM concentration in CARM1 assays).

- Validating findings in orthogonal systems (e.g., primary cells vs. immortalized lines).

- Performing meta-analyses of existing literature to identify confounding variables (e.g., using PRISMA guidelines for systematic reviews) .

- Applying the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental designs .

Q. What strategies optimize this compound’s pharmacokinetic (PK) profile in preclinical studies?

Use iterative structure-activity relationship (SAR) studies to balance potency and PK properties. Key steps include:

- Modifying functional groups to enhance solubility (e.g., introducing polar moieties) or metabolic stability (e.g., replacing labile esters).

- Conducting in vitro ADME assays (microsomal stability, plasma protein binding) and in vivo PK studies in rodent models.

- Employing computational tools (e.g., molecular dynamics simulations) to predict bioavailability and blood-brain barrier penetration .

- Cross-referencing data with established PK guidelines from journals like Medicinal Chemistry Research to ensure methodological rigor .

Q. How can researchers integrate this compound’s dual inhibition into existing models of epigenetic crosstalk?

Develop mechanistic studies to explore synergies between CARM1 and HDAC2 in chromatin remodeling. For example:

- Use co-immunoprecipitation (Co-IP) or proximity ligation assays (PLA) to investigate physical interactions between CARM1, HDAC2, and co-factors like CBP/p300 .

- Apply gene set enrichment analysis (GSEA) to transcriptomic data, focusing on pathways regulated by both targets (e.g., metabolic reprogramming or immune response ).

- Compare results to single-inhibitor treatments to quantify additive/synergistic effects (e.g., Chou-Talalay combination index) .

Methodological Considerations

Q. What statistical frameworks are recommended for analyzing dose-response data in this compound studies?

Use nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC50 values. Report 95% confidence intervals and validate assumptions (e.g., normality via Shapiro-Wilk tests). For cellular assays, apply two-way ANOVA to account for variables like treatment duration and cell line heterogeneity .

Q. How should researchers address ethical and reproducibility concerns in preclinical studies of this compound?

Follow ARRIVE guidelines for in vivo experiments, including randomization, blinding, and power analysis for sample size determination. For in vitro studies, document reagent sources (e.g., CAS numbers for inhibitors) and instrument calibration protocols . Publicly archive raw data (e.g., via Zenodo) and disclose conflicts of interest per Medicinal Chemistry Research standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.